N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide
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Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide is a synthetic organic compound that features a fluorobenzamide core with a dimethylaminoethyl-thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorobenzamide Core: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Dimethylaminoethyl Group: This step might involve the alkylation of thiophene with a dimethylaminoethyl halide under basic conditions.
Coupling Reaction: The final step would involve coupling the dimethylaminoethyl-thiophene with the fluorobenzamide core under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential pharmacological agent for treating diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways relevant to disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-3-fluorobenzamide: Lacks the thiophene ring.
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the fluorine atom on the benzene ring.
Uniqueness
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-fluorobenzamide is unique due to the combination of the fluorobenzamide core and the dimethylaminoethyl-thiophene substituent, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18(2)14(12-6-7-20-10-12)9-17-15(19)11-4-3-5-13(16)8-11/h3-8,10,14H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAGMGXPIXNDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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